5-(1-Methylpropyl)nonane 5-(1-Methylpropyl)nonane
Brand Name: Vulcanchem
CAS No.: 62185-54-0
VCID: VC19481546
InChI: InChI=1S/C13H28/c1-5-8-10-13(11-9-6-2)12(4)7-3/h12-13H,5-11H2,1-4H3
SMILES:
Molecular Formula: C13H28
Molecular Weight: 184.36 g/mol

5-(1-Methylpropyl)nonane

CAS No.: 62185-54-0

Cat. No.: VC19481546

Molecular Formula: C13H28

Molecular Weight: 184.36 g/mol

* For research use only. Not for human or veterinary use.

5-(1-Methylpropyl)nonane - 62185-54-0

Specification

CAS No. 62185-54-0
Molecular Formula C13H28
Molecular Weight 184.36 g/mol
IUPAC Name 5-butan-2-ylnonane
Standard InChI InChI=1S/C13H28/c1-5-8-10-13(11-9-6-2)12(4)7-3/h12-13H,5-11H2,1-4H3
Standard InChI Key MYBISLOUUPIYHV-UHFFFAOYSA-N
Canonical SMILES CCCCC(CCCC)C(C)CC

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

The IUPAC name 5-(1-methylpropyl)nonane delineates its structure: a nonane backbone (nine-carbon chain) with a 1-methylpropyl substituent at the fifth carbon. This branching creates a tertiary carbon center, enhancing steric hindrance and affecting intermolecular interactions . The structural formula can be represented as:

CH3(CH2)4C(CH2CH(CH3))CH2CH2CH3\text{CH}_3(\text{CH}_2)_4\text{C}(\text{CH}_2\text{CH}(\text{CH}_3))\text{CH}_2\text{CH}_2\text{CH}_3

The Simplified Molecular Input Line Entry System (SMILES) notation is CCCCC(CCCC)C(C)CC, while the International Chemical Identifier (InChI) is:
InChI=1S/C13H28/c1-5-8-10-13(11-9-6-2)12(4)7-3/h12-13H,5-11H2,1-4H3 .

Isomerism and Stereochemistry

Physicochemical Properties

Experimental and predicted data for 5-(1-methylpropyl)nonane are summarized below:

PropertyValueSource
Density0.755±0.06g/cm30.755 \pm 0.06 \, \text{g/cm}^3Predicted
Boiling Point216.3 \pm 7.0 \, ^\circ\text{C}Predicted
Molecular Weight184.36 g/mol
Exact Mass184.2191 Da
LogP (Partition Coefficient)5.03Calculated

The compound’s low density and high boiling point align with trends observed in branched alkanes, where reduced surface area decreases London dispersion forces compared to linear analogs .

Synthesis and Production

Industrial and Laboratory Methods

While specific synthetic routes for 5-(1-methylpropyl)nonane are sparsely documented, branched alkanes are typically synthesized via:

  • Alkylation Reactions: Combining shorter alkanes with alkyl halides in the presence of Lewis acids.

  • Grignard Reagents: Reacting organomagnesium compounds with carbonyl groups, followed by hydrolysis.

  • Catalytic Cracking: Fragmenting larger hydrocarbons under high temperatures and catalysts .

Natural Occurrence

5-(1-Methylpropyl)nonane has been identified in the cyanobacterium Microcoleus vaginatus, suggesting a biological origin in certain desert ecosystems . This finding highlights its potential role in microbial membrane adaptation to arid environments.

Reactivity and Chemical Behavior

Combustion

Like all alkanes, 5-(1-methylpropyl)nonane undergoes complete combustion:
C13H28+20O213CO2+14H2O\text{C}_{13}\text{H}_{28} + 20\text{O}_2 \rightarrow 13\text{CO}_2 + 14\text{H}_2\text{O}
Incomplete combustion may produce carbon monoxide or particulate matter.

Halogenation

Under UV light, the compound participates in free-radical halogenation, preferentially substituting hydrogen atoms at tertiary carbon positions due to hyperconjugation stability .

Stability Considerations

The absence of π-bonds renders 5-(1-methylpropyl)nonane resistant to addition reactions. Its stability under standard conditions makes it suitable for long-term storage .

Applications and Industrial Relevance

Research Applications

  • Membrane Studies: Branched alkanes are used to model lipid bilayer interactions, investigating how hydrocarbon structure affects membrane fluidity .

  • Biofuel Research: As a component of synthetic fuels, its combustion properties are analyzed for energy output and emissions .

Comparative Analysis with Related Alkanes

The table below contrasts 5-(1-methylpropyl)nonane with structurally similar compounds:

CompoundMolecular FormulaBranching PositionMolecular Weight (g/mol)
NonaneC9H20\text{C}_9\text{H}_{20}None128.26
2-MethylundecaneC12H26\text{C}_{12}\text{H}_{26}C2170.34
5-MethylnonaneC10H22\text{C}_{10}\text{H}_{22}C5142.28
5-(1-Methylpropyl)nonaneC13H28\text{C}_{13}\text{H}_{28}C5 (complex branch)184.36

The compound’s extended branching at C5 confers distinct physical properties, including higher boiling points and lower densities compared to less-branched analogs .

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